7-Chlorthiokynureninsäure
Übersicht
Beschreibung
7-Chlorothiokynurenic acid is a chemical compound known for its role as an antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered significant interest due to its potential therapeutic effects in various neurological and psychiatric disorders, including Alzheimer’s disease, schizophrenia, and depression.
Wissenschaftliche Forschungsanwendungen
7-Chlor-thiokynurensäure wurde ausgiebig auf ihre potenziellen therapeutischen Wirkungen untersucht. Zu seinen wichtigsten Anwendungen gehören:
Neurologie und Psychiatrie: Es wirkt als NMDA-Rezeptor-Antagonist, was es zu einem potenziellen Kandidaten für die Behandlung neurologischer Erkrankungen wie Alzheimer-Krankheit, Schizophrenie und Depression macht.
Forschung zur Drogenabhängigkeit: Studien haben gezeigt, dass 7-Chlor-thiokynurensäure den Erwerb, die Wiederherstellung und die Rekonsolidierung von mit Kokain verbundenen Belohnungsgedächtnissen beeinträchtigen kann, was auf seine potenzielle Verwendung bei der Behandlung von Drogenabhängigkeit hindeutet.
Synaptische Plastizität und Gedächtnisbildung: Die Rolle der Verbindung bei der Regulierung der synaptischen Plastizität und Gedächtnisbildung wurde untersucht, was ihre Bedeutung für das Verständnis kognitiver Funktionen hervorhebt.
5. Wirkmechanismus
7-Chlor-thiokynurensäure übt seine Wirkungen aus, indem es als kompetitiver Antagonist an der Glycinstelle des NMDA-Rezeptors wirkt. Diese Hemmung verhindert die Aktivierung des Rezeptors durch Glycin, wodurch die synaptische Übertragung und Plastizität moduliert wird. Die Verbindung beeinflusst auch die TrkB-ERK/Akt-Signalwege, die an Neuroprotektion und synaptischer Plastizität beteiligt sind .
Ähnliche Verbindungen:
7-Chlorkynurensäure: Ein weiterer NMDA-Rezeptor-Antagonist mit ähnlichen Eigenschaften, aber weniger potent als 7-Chlor-thiokynurensäure.
5,7-Dichlor-kynurensäure: Eine Verbindung mit ähnlichen antagonistischen Wirkungen auf den NMDA-Rezeptor, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
Einzigartigkeit: 7-Chlor-thiokynurensäure ist einzigartig aufgrund seiner höheren Potenz und Selektivität für die Glycinstelle des NMDA-Rezeptors im Vergleich zu anderen ähnlichen Verbindungen. Seine Fähigkeit, die synaptische Plastizität und Gedächtnisbildung zu modulieren, macht es zu einem wertvollen Werkzeug in der neurologischen Forschung .
Wirkmechanismus
Target of Action
7-Chlorothiokynurenic acid (7-CTKA) is a tool compound that acts as a potent and selective competitive antagonist of the glycine site of the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .
Mode of Action
7-CTKA selectively binds to the NMDA receptor glycine-binding site . By doing so, it antagonizes the NMDA receptor, blocking the action of glutamate, a neurotransmitter that normally activates the receptor . This results in a decrease in the excitatory synaptic transmission .
Biochemical Pathways
The primary biochemical pathway affected by 7-CTKA is the glutamatergic signaling pathway. By blocking the glycine modulatory site of the NMDA receptor, 7-CTKA inhibits the reuptake of glutamate into synaptic vesicles . This action is mediated via competitive blockade of vesicular glutamate transporters .
Pharmacokinetics
This limits its bioavailability and suitability for clinical use .
Result of Action
The antagonism of the NMDA receptor by 7-CTKA results in a decrease in excitatory synaptic transmission. This has been shown to produce ketamine-like rapid antidepressant effects in animal models of depression . Due to its inability to cross the blood-brain-barrier, its potential for clinical use is limited .
Biochemische Analyse
Biochemical Properties
7-Chlorothiokynurenic acid plays a significant role in biochemical reactions. It interacts with the NMDA receptor, specifically the glycine site . This interaction is competitive, meaning 7-Chlorothiokynurenic acid competes with glycine for the same binding site on the NMDA receptor .
Cellular Effects
The effects of 7-Chlorothiokynurenic acid on cells are primarily related to its antagonistic action on the NMDA receptor. By blocking the glycine site of the NMDA receptor, 7-Chlorothiokynurenic acid can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 7-Chlorothiokynurenic acid involves its binding interactions with the NMDA receptor. As a competitive antagonist of the glycine site, it can inhibit or activate enzymes and cause changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothiokynurenic acid typically involves the chlorination of kynurenic acid derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure the selective chlorination at the desired position on the kynurenic acid molecule .
Industrial Production Methods: While specific industrial production methods for 7-Chlorothiokynurenic acid are not extensively documented, the general approach involves large-scale chlorination reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 7-Chlor-thiokynurensäure unterliegt aufgrund des Vorhandenseins des Chloratoms hauptsächlich Substitutionsreaktionen. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, abhängig von den verwendeten Reagenzien und Bedingungen.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole, die das Chloratom unter basischen Bedingungen ersetzen können.
Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden, um das Schwefelatom in der Verbindung zu oxidieren.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden, um die in dem Molekül vorhandenen Carbonylgruppen zu reduzieren.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate von 7-Chlor-thiokynurensäure, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .
Vergleich Mit ähnlichen Verbindungen
7-Chlorokynurenic Acid: Another NMDA receptor antagonist with similar properties but less potent than 7-Chlorothiokynurenic acid.
5,7-Dichlorokynurenic Acid: A compound with similar antagonistic effects on the NMDA receptor but with different pharmacokinetic properties.
Uniqueness: 7-Chlorothiokynurenic acid is unique due to its higher potency and selectivity for the glycine site of the NMDA receptor compared to other similar compounds. Its ability to modulate synaptic plasticity and memory formation makes it a valuable tool in neurological research .
Biologische Aktivität
7-Chlorothiokynurenic acid (7-CKA) is a synthetic derivative of kynurenic acid, notable for its biological activity as a selective antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention due to its potential therapeutic implications in various neurological conditions, including depression and neurodegenerative diseases. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Overview of Kynurenic Acid and Its Derivatives
Kynurenic acid (KYNA) is a metabolite of tryptophan catabolism through the kynurenine pathway. It exhibits neuroprotective and anticonvulsive properties but has limited ability to cross the blood-brain barrier (BBB). 7-Chlorothiokynurenic acid, as a derivative, retains these properties while enhancing certain pharmacological effects due to its structural modifications.
NMDA Receptor Antagonism :
7-CKA acts primarily as a competitive antagonist at the glycine co-agonist site of NMDA receptors. This action inhibits excitatory neurotransmission, which is crucial in various neurophysiological processes. The blockade of NMDA receptors by 7-CKA has been linked to protective effects against excitotoxicity, a mechanism often implicated in neurodegenerative disorders.
Transport and Bioavailability :
While KYNA can be synthesized in astrocytes and released into the extracellular space, 7-CKA's ability to penetrate the BBB is limited. Studies indicate that peripheral administration can lead to increased levels of 7-CKA in brain regions associated with seizure activity, suggesting that although it does not cross the BBB readily, it can still exert effects within the central nervous system under certain conditions .
Neuroprotective Properties
Research indicates that both KYNA and 7-CKA exhibit neuroprotective effects in models of epilepsy. In a study involving rats with chronic seizures induced by pilocarpine, elevated levels of KYNA and 7-CKA were observed in the entorhinal cortex and hippocampus, correlating with reduced neuronal loss and gliosis .
Teratogenic Effects
In developmental studies using chicken embryos, 7-CKA was shown to significantly increase the incidence of neural tube defects when administered at specific doses. At a concentration of 500 nmol/embryo/day, it resulted in an average of 12.2 defects per 100 embryos, highlighting its potent teratogenic potential . This raises concerns regarding the clinical use of NMDA receptor antagonists during pregnancy.
Case Studies
- Seizure Models : In animal models exhibiting spontaneous seizures, microdialysis revealed that chronic seizure activity led to increased formation of KYNA and 7-CKA in critical brain areas. This suggests a compensatory mechanism where these metabolites may help mitigate excitotoxic damage during seizure episodes .
- Depression Models : Animal studies have demonstrated that 7-CKA produces rapid antidepressant-like effects comparable to those induced by ketamine. However, due to its inability to cross the BBB effectively, research is focused on developing prodrugs that can deliver similar benefits while being bioavailable .
Comparative Table of Biological Activities
Activity | Kynurenic Acid (KYNA) | 7-Chlorothiokynurenic Acid (7-CKA) |
---|---|---|
NMDA Receptor Antagonism | Yes | Yes |
Glycine Site Antagonism | Yes | Yes |
Neuroprotective Effects | Yes | Yes |
Anticonvulsive Properties | Yes | Yes |
Ability to Cross BBB | Moderate | Low |
Teratogenic Potential | Low | High |
Eigenschaften
IUPAC Name |
7-chloro-4-sulfanylidene-1H-quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-5-1-2-6-7(3-5)12-8(10(13)14)4-9(6)15/h1-4H,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCOHHUVHWAXLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=CC2=S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159214 | |
Record name | 7-Chlorothiokynurenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135025-56-8 | |
Record name | 7-Chlorothiokynurenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135025-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chlorothiokynurenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135025568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chlorothiokynurenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-Chlorothiokynurenic acid exert its neuroprotective effects in the context of focal ischemia?
A: 7-Chlorothiokynurenic acid acts as a potent antagonist of the glycine modulatory site on NMDA receptors. [] During focal ischemia, excessive glutamate release leads to overactivation of NMDA receptors, triggering excitotoxicity and neuronal damage. By blocking the glycine site, 7-Chlorothiokynurenic acid prevents NMDA receptor overactivation, mitigating neuronal death and reducing infarct size. [] This mechanism is distinct from NMDA receptor antagonists like MK-801, offering a potential alternative approach to neuroprotection. []
Q2: How does the structure of 7-Chlorothiokynurenic acid relate to its activity compared to similar compounds?
A: While the provided research primarily focuses on the activity of 7-Chlorothiokynurenic acid, it highlights the importance of the chlorine substitution for its efficacy. The study demonstrates that 5-Chlorothiokynurenic acid, lacking the chlorine atom at the 7th position, does not exhibit the same neuroprotective effects in the focal ischemia model. [] This suggests that the specific chlorine substitution at the 7th position is crucial for the glycine antagonist activity and subsequent neuroprotective effects of 7-Chlorothiokynurenic acid. Further structure-activity relationship studies would be needed to fully elucidate the impact of different substitutions on the compound's activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.